Caspase-1 Inhibition by 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea vs. Structurally Related Diaryl Ureas
In a high-throughput screening assay against caspase-1, 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea demonstrated an IC50 of 5.13 μM, which is approximately 1.7-fold less potent than N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea (IC50 = 2.98 μM) but marginally more potent than (E)-N'-substituted analog SMR000136884 (IC50 = 5.33 μM) [1]. This places the target compound in a defined activity range within this class, providing a clear benchmark for structure-activity relationship (SAR) studies where moderate caspase-1 inhibition is required without full ablation of activity.
| Evidence Dimension | Inhibitory potency (IC50) against Caspase-1 |
|---|---|
| Target Compound Data | 5.13 μM |
| Comparator Or Baseline | N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea: 2.98 μM; SMR000136884: 5.33 μM |
| Quantified Difference | 1.7-fold less potent than N-(4-acetylphenyl) analog; 1.04-fold more potent than SMR000136884 |
| Conditions | In vitro enzymatic assay, data source: Sanford-Burnham Center for Chemical Genomics |
Why This Matters
This data quantifies the compound's activity against a specific inflammatory target, allowing researchers to select it as a reference compound or a scaffold for further optimization based on its precise IC50 value relative to close analogs.
- [1] BindingDB. Entry BDBM67953: 1-(3-chlorophenyl)-3-(4-chlorophenyl)urea. Target: Caspase-1. IC50: 5.13E+3 nM. View Source
